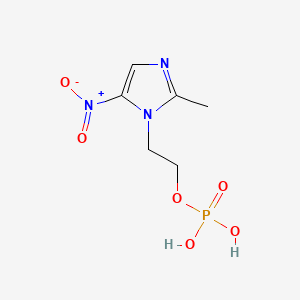

Metronidazole phosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73334-05-1 |

|---|---|

Molecular Formula |

C6H10N3O6P |

Molecular Weight |

251.13 g/mol |

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl dihydrogen phosphate |

InChI |

InChI=1S/C6H10N3O6P/c1-5-7-4-6(9(10)11)8(5)2-3-15-16(12,13)14/h4H,2-3H2,1H3,(H2,12,13,14) |

InChI Key |

GFFOAZOYBIIJHI-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(N1CCOP(=O)(O)O)[N+](=O)[O-] |

Canonical SMILES |

CC1=NC=C(N1CCOP(=O)(O)O)[N+](=O)[O-] |

Other CAS No. |

73334-05-1 |

Related CAS |

443-48-1 (Parent) |

Synonyms |

2 Methyl 5 nitroimidazole 1 ethanol 2-Methyl-5-nitroimidazole-1-ethanol Bayer 5360 Clont Danizol Flagyl Gineflavir Metric Metrodzhil MetroGel Metrogyl Metronidazole Metronidazole Hydrochloride Metronidazole Monohydrochloride Metronidazole Phosphate Metronidazole Phosphoester Satric Trichazol Trichopol Trivazol Vagilen |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of Metronidazole Phosphate

Synthesis of Metronidazole (B1676534) Phosphate (B84403) and Related Prodrugs

The synthesis of metronidazole phosphate as a prodrug primarily aims to overcome the low aqueous solubility of the parent compound.

Esterification Strategies for Phosphate Conjugation

The conjugation of a phosphate moiety to metronidazole is a key strategy to create a water-soluble prodrug suitable for parenteral formulations. nih.govresearchgate.net Two principal routes have been established for the synthesis of its phosphate ester. nih.gov

One established method involves the use of 2-cyanoethyl phosphate as the phosphorylating agent. nih.govgoogle.com In this process, metronidazole is reacted with 2-cyanoethyl phosphate in anhydrous pyridine (B92270), using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. nih.govgoogle.com The reaction proceeds over approximately two days at room temperature. The protective cyanoethyl group is subsequently removed under mild alkaline conditions to yield the final this compound product. researchgate.net

A second, more direct approach utilizes pyrophosphoryl tetrachloride as the phosphorylating agent. nih.govgoogle.com This one-step procedure allows for the isolation of the free acid of this compound as a crystalline solid, offering a more streamlined synthetic pathway. nih.govresearchgate.net The use of DCC as a condensing agent is a common strategy in creating ester prodrugs and has also been applied to synthesize various amino acid esters of metronidazole. researchgate.netrdd.edu.iq

Novel Phosphorylation Approaches for Enhanced Chemical Stability

The phosphorylation of metronidazole is fundamentally a strategy to enhance its chemical stability in aqueous solutions, thereby improving its utility. The resulting this compound is significantly more water-soluble than its parent drug. researchgate.netgrowingscience.com At a pH of 7, the solubility of the phosphate ester is about 50 times greater than that of metronidazole. researchgate.net

This enhanced solubility is pH-dependent. This compound behaves as a zwitterionic compound, exhibiting its lowest solubility at a pH of 2.0. researchgate.net As the pH increases above 7, its solubility becomes so high that it is difficult to measure accurately. researchgate.net This modification provides substantial stability for the formulation of parenteral solutions. While truly "novel" phosphorylation methods beyond the established routes are not widely documented, these foundational techniques effectively achieve the desired enhancement in chemical properties by converting the poorly soluble drug into a highly soluble prodrug. nih.govresearchgate.net

Design and Synthesis of Metronidazole Derivatives

Chemical modification of the metronidazole scaffold has led to the development of derivatives with new or enhanced pharmacological profiles. By linking metronidazole to various heterocyclic moieties, researchers have been able to modulate its activity.

Oxadiazole-Linked Metronidazole Derivatives

A series of novel metronidazole derivatives featuring a 1,3,4-oxadiazole (B1194373) moiety have been synthesized to explore new therapeutic possibilities. nih.govsums.ac.ir The synthetic scheme is a multi-step process that begins with the reaction of metronidazole with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate to form an ester intermediate. nih.govsums.ac.ir This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) to yield a hydrazide derivative. nih.govsums.ac.ir

In the subsequent step, the hydrazide is reacted with carbon disulfide and potassium hydroxide (B78521) to form a potassium dithiocarbazate salt, which upon acidification cyclizes to form the 5-substituted-1,3,4-oxadiazole-2-thiol ring. nih.gov The final step involves reacting this thiol derivative with various aromatic α-haloketones to produce a series of thio-substituted 1,3,4-oxadiazole derivatives of metronidazole. nih.govsums.ac.ir

| Compound | α-Haloketone Reactant | Antigiardial Activity (IC50 in µM) |

|---|---|---|

| 10a | Phenacyl bromide | 1.31±0.11 |

| 10b | 4-Bromophenacyl bromide | 2.26±0.49 |

| 10c | 4-Nitrophenacyl bromide | 1.81±0.25 |

| 10d | 4-Methoxyphenacyl bromide | 1.92±0.34 |

| 10e | 4-Phenylphenacyl bromide | Not Reported |

| 10f | 2-Bromo-2'-acetonaphthone | 0.88±0.52 |

| Metronidazole (Reference) | N/A | 3.71±0.27 |

Triazole-Linked Metronidazole Derivatives via Click Chemistry

"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and efficient method for synthesizing 1,2,3-triazole-linked metronidazole derivatives. bohrium.comnih.gov This approach involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, yielding a stable triazole linker. nih.gov

The general synthetic route involves two key intermediates: a propargylated metronidazole (an alkyne) and an aryl or benzyl (B1604629) azide. bohrium.comajchem-a.com The reaction of the metronidazole propargylic ether derivative with various substituted azides in the presence of a Cu(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, furnishes the desired 1,4-disubstituted 1,2,3-triazole derivatives in high yields. nih.govajchem-a.com This methodology has been used to create large libraries of novel compounds. bohrium.com

| Compound | Alkyne Derivative Reactant (4b-i) | Yield (%) |

|---|---|---|

| 5a | Phenylacetylene (4a) | 85 |

| 5b | 1-Ethynyl-4-fluorobenzene | 92 |

| 5c | 1-Ethynyl-4-(trifluoromethyl)benzene | 94 |

| 5d | 1-Ethynyl-4-methoxybenzene | 89 |

| 5e | 4-Ethynyl-1,1'-biphenyl | 86 |

| 5f | 1-Ethynylnaphthalene | 88 |

| 5g | Prop-2-yn-1-ol | 91 |

| 5h | 3,3,3-Trifluoroprop-1-yne | 90 |

| 5i | 1-Heptyne | 87 |

Naphthol-Substituted Metronidazole Derivatives

A distinct class of metronidazole derivatives has been synthesized by incorporating a naphthol moiety. grafiati.comresearchgate.net The synthesis of a metronidazole-naphthol derivative is achieved through a multi-step process that chemically alters the nitro group of the imidazole (B134444) ring. researchgate.netresearchgate.net

The first step involves the reduction of the 5-nitro group of metronidazole to an amino group (1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole). researchgate.netresearchgate.net This reduction is typically carried out using zinc powder in an aqueous solution of hydrochloric acid. researchgate.net The resulting amino derivative is then subjected to diazotization. This is achieved by reacting it with an aqueous solution of sodium nitrite (B80452) (NaNO₂) and hydrochloric acid at a low temperature (0–5°C) to form a diazonium salt. researchgate.netresearchgate.net The final step is a diazo-coupling reaction where the unstable diazonium salt is immediately reacted with 2-Naphthol, resulting in the formation of the red-colored metronidazole-naphthol derivative. researchgate.net This synthesis produced the intermediate amino product with a 28.2% yield and the final naphthol derivative with a 36.4% yield. grafiati.comresearchgate.net

Cyclic Amine-Functionalized Metronidazole Conjugates

The conjugation of metronidazole with cyclic amines represents a strategic approach to modify its physicochemical properties. Researchers have explored the synthesis of metronidazole derivatives linked to cyclic amines like piperidine (B6355638) and piperazine (B1678402) through an acetate (B1210297) spacer. rdd.edu.iqresearchgate.net The primary goal of such modifications is to potentially create prodrugs with altered solubility, stability, and pharmacokinetic profiles. rdd.edu.iq

The synthetic strategy typically commences with the esterification of metronidazole's primary hydroxyl group with chloroacetic acid to form a metronidazole chloroacetate ester intermediate. rdd.edu.iqresearchgate.net This is followed by the N-alkylation of a cyclic amine, such as piperidine or piperazine, with the chloroacetate ester. researchgate.net This two-step process yields the final cyclic amine-functionalized metronidazole conjugate. rdd.edu.iq

Detailed research findings have shown that these modifications can lead to derivatives with different structural and physicochemical characteristics compared to the parent metronidazole molecule. researchgate.net The introduction of the cyclic amine moiety is hypothesized to influence properties that could diminish some of the known side effects associated with metronidazole. rdd.edu.iqresearchgate.net For instance, the incorporation of a piperazine moiety has been investigated for its potential to increase the activity of certain antibacterial drugs. rdd.edu.iq

Oligonucleotide-Metronidazole Conjugates: Solid-Phase Synthesis Applications

The conjugation of metronidazole to oligonucleotides is a sophisticated strategy aimed at targeted delivery and enhanced biological activity. A direct, solid-phase synthesis approach utilizing the phosphoramidite (B1245037) method has been successfully employed to create these complex conjugates. nih.govaston.ac.ukresearchgate.net This method allows for the precise, stepwise assembly of the oligonucleotide chain on a solid support, followed by the coupling of a metronidazole phosphoramidite derivative. nih.gov

The synthesis begins with the preparation of the metronidazole phosphoramidite. This is achieved by reacting metronidazole with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. nih.govresearchgate.net This phosphoramidite derivative can then be used in the final coupling step of a standard automated solid-phase oligonucleotide synthesis. nih.gov

A critical aspect of this synthetic route is the deprotection and cleavage of the conjugate from the solid support. Standard conditions, such as treatment with concentrated aqueous ammonia (B1221849) at elevated temperatures, have been found to cleave the metronidazole from the oligonucleotide. nih.govresearchgate.net Consequently, milder conditions have been developed, involving a two-step process of 20% triethylamine (B128534) in pyridine followed by concentrated aqueous ammonia at room temperature, to successfully yield the intact metronidazole-oligonucleotide conjugate. nih.govresearchgate.net

| Synthesis Step | Description | Key Reagents/Conditions | Reference |

| Phosphoramidite Preparation | Reaction of metronidazole's primary hydroxyl group. | 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, N,N-diisopropylamine | nih.gov |

| Solid-Phase Synthesis | Standard automated synthesis on a solid support (e.g., CPG). | Metronidazole phosphoramidite, standard coupling reagents | nih.govresearchgate.net |

| Deprotection/Cleavage | Mild conditions to release the intact conjugate. | 1. 20% Et3N in pyridine; 2. conc. NH3 (aq) at room temperature | nih.govresearchgate.net |

Metal Complexation with Metronidazole (e.g., Zinc, Ruthenium)

Metronidazole's structure, featuring several potential donor atoms, makes it an excellent ligand for coordination with various metal ions. The complexation of metronidazole with metals such as zinc (Zn) and ruthenium (Ru) has been investigated to enhance its biological activity and explore new therapeutic applications. nih.govacs.orgmdpi.com

Zinc Complexes: The interaction of metronidazole with Zn(II) ions in aqueous solutions has been studied through potentiometric and spectrophotometric titrations. nih.govacs.org These studies have confirmed the formation of zinc-metronidazole complexes. nih.govresearchgate.net Computational modeling has suggested that the formation of a zinc complex can enhance the binding affinity of metronidazole to biological targets. researchgate.net The zinc ion in these complexes can participate in binding interactions, potentially leading to a more stable drug-receptor complex. researchgate.net

Ruthenium Complexes: Ruthenium-based complexes of metronidazole have also been synthesized and characterized. mdpi.comnih.gov For instance, a complex, cis-[Ru(bpy)2(MTZ)Cl]PF6, has been reported. mdpi.com In other work, analogues of metronidazole have been designed and coupled to ruthenium(II) centers to create photoresponsive antibacterial agents. nih.gov The synthesis of these complexes often involves the reaction of a ruthenium precursor, such as [Ru(dmp)(tpy)Cl]PF6, with a metronidazole derivative in a solution, followed by precipitation. nih.gov These metal complexes offer different three-dimensional structures and electronic properties compared to the parent drug, opening avenues for novel applications. nih.gov

| Metal | Complex Example | Synthetic Approach | Potential Application | Reference |

| Zinc (Zn) | [Zn(MNZ)]2+ | Interaction in aqueous solution | Enhanced biological activity | nih.govresearchgate.net |

| Ruthenium (Ru) | cis-[Ru(bpy)2(MTZ)Cl]PF6 | Reaction of Ru precursor with metronidazole | Photoresponsive antibacterial agents, antithrombotic | mdpi.comnih.gov |

Mechanistic Organic Chemistry of Derivatization Reactions

The synthesis of metronidazole derivatives and conjugates relies on a foundation of well-established organic reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and achieving desired products.

Dicyclohexylcarbodiimide (DCC) Coupling Mechanisms

Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent, particularly in the formation of amide and ester bonds. libretexts.orgthieme-connect.comcreative-peptides.com The direct formation of an amide bond from a carboxylic acid and an amine is often difficult due to acid-base reactions. libretexts.org DCC facilitates this transformation by activating the carboxylic acid. libretexts.orgcreative-peptides.com

The mechanism involves the following key steps:

Activation of the Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of the DCC molecule. libretexts.org

Formation of the O-Acylisourea Intermediate: This addition forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group. libretexts.orgcreative-peptides.com

Nucleophilic Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. libretexts.org

Formation of the Amide Bond: The attack results in the formation of the desired amide bond and the release of dicyclohexylurea (DCU), a stable byproduct that is often insoluble in common organic solvents and can be removed by filtration. thieme-connect.comcreative-peptides.com

In some cases, the O-acylisourea intermediate can rearrange to a stable N-acylurea, a side reaction that can be minimized by the addition of reagents like N-hydroxysuccinimide (NHS). thieme-connect.com

Cu-Catalyzed Azide-Alkyne Cycloaddition Pathways

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for forming 1,2,3-triazole rings by joining an azide and a terminal alkyne. nih.govrsc.org This reaction is known for its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted regioisomer), and compatibility with a wide range of functional groups. nih.govbeilstein-journals.org

The catalytic cycle is generally understood to involve the following:

Formation of a Copper-Acetylide: The terminal alkyne reacts with a Cu(I) species to form a copper-acetylide intermediate. nih.govnih.gov

Coordination of the Azide: The azide then coordinates to the copper center. Quantum mechanical studies suggest that the pre-reactive complexation of the azide and the copper-acetylide brings the two reactants into a suitable geometry for cycloaddition. nih.gov

Cycloaddition: A stepwise process leads to the formation of a six-membered copper-triazolide intermediate. nih.govnih.gov

Protonolysis and Catalyst Regeneration: Protonolysis of the copper-triazolide bond releases the triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue. beilstein-journals.org

The reaction can be catalyzed by Cu(I) salts or by using Cu(II) salts with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ. beilstein-journals.org

Phosphoramidite Methodologies in Complex Molecule Synthesis

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides. sigmaaldrich.combiolytic.comutupub.fi This highly efficient and automatable process proceeds in the 3' to 5' direction and involves a four-step cycle for each nucleotide addition. sigmaaldrich.combiolytic.com

The synthetic cycle comprises:

Detritylation: The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, which is attached to a solid support. sigmaaldrich.comumich.edu

Coupling: The now-free 5'-hydroxyl group attacks a nucleoside phosphoramidite monomer, which has been activated by a weak acid catalyst like 1H-tetrazole. sigmaaldrich.comumich.edu This forms an unstable phosphite (B83602) triester linkage. sigmaaldrich.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences. sigmaaldrich.com

Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution. sigmaaldrich.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. The same phosphoramidite chemistry is employed to couple modified building blocks, such as the metronidazole phosphoramidite, to the oligonucleotide chain. nih.gov

Molecular and Biochemical Mechanisms of Action of Metronidazole and Its Metabolites

Prodrug Bioreduction and Activation Pathways

The activation of metronidazole (B1676534) is a critical step in its antimicrobial activity. This process occurs within susceptible organisms and involves the enzymatic reduction of its 5-nitro group, leading to the formation of highly reactive cytotoxic intermediates.

Enzymatic Reduction of the Nitro Group: Role of Ferredoxin and Flavodoxin Systems

The bioreduction of metronidazole is initiated by the transfer of electrons to its nitro group. This process is facilitated by low-redox potential proteins, primarily ferredoxin and flavodoxin, which are abundant in anaerobic and microaerophilic organisms mdpi.comyoutube.com. These iron-sulfur or flavin-containing proteins act as electron donors, reducing the nitro group of metronidazole to generate a nitro radical anion youtube.comnih.govresearchgate.net.

Ferredoxin, in particular, plays a pivotal role in this activation pathway. It receives electrons from key metabolic enzymes and transfers them to metronidazole mdpi.comnih.gov. Studies have shown that the reduction of metronidazole is linked to the ferredoxin-dependent electron transport chain nih.govresearchgate.net. Flavodoxins can also participate in this process, serving as alternative electron carriers in some organisms, particularly under iron-limiting conditions oup.commdpi.com. The ability of these systems to efficiently reduce metronidazole is a key determinant of the drug's selective toxicity against anaerobic pathogens nih.govmdpi.com.

Pyruvate (B1213749):Ferredoxin Oxidoreductase (PFOR) and Nitroreductase Involvement

The electrons required for the reduction of ferredoxin and subsequent activation of metronidazole are primarily generated by the enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR) mdpi.comoup.com. PFOR is a key enzyme in the central metabolism of anaerobic organisms, catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA mdpi.com. During this reaction, electrons are transferred to ferredoxin, which then becomes available to reduce metronidazole mdpi.comnih.gov. The PFOR-ferredoxin couple is considered a major pathway for metronidazole activation oup.comnih.govsemanticscholar.org.

In addition to the PFOR system, various nitroreductases can also be involved in the activation of metronidazole nih.govackerleylab.com. These enzymes, which are found in both anaerobic and some aerobic bacteria, can directly reduce the nitro group of metronidazole nih.govasm.orgresearchgate.net. For instance, the RdxA and FrxA nitroreductases in Helicobacter pylori have been shown to mediate susceptibility to metronidazole nih.gov. These enzymes can utilize NAD(P)H as an electron donor to catalyze the reduction of the prodrug nih.govackerleylab.com. The involvement of different nitroreductases can influence the efficacy of metronidazole and contribute to mechanisms of resistance nih.govnih.gov.

| Enzyme System | Role in Metronidazole Activation | Key Organisms |

| Ferredoxin/Flavodoxin | Direct electron donors for the reduction of the nitro group. | Anaerobic bacteria and protozoa mdpi.comnih.govoup.com. |

| Pyruvate:Ferredoxin Oxidoreductase (PFOR) | Generates reduced ferredoxin by oxidizing pyruvate. | Anaerobic bacteria and protozoa mdpi.comoup.comnih.gov. |

| Nitroreductases (e.g., RdxA, FrxA) | Directly catalyze the reduction of the metronidazole nitro group. | Helicobacter pylori, various bacteria nih.govackerleylab.comasm.org. |

Formation and Reactivity of Nitroimidazole Radical Anions and Nitroso Intermediates

The single-electron reduction of metronidazole's nitro group results in the formation of a highly reactive nitroimidazole radical anion (-NO2•–) nih.govacs.orgresearchgate.net. This radical species is a key cytotoxic intermediate in the drug's mechanism of action acs.orgnih.gov. The formation of this radical anion is a critical step, and its stability can be influenced by the cellular environment researchgate.net.

The nitro radical anion can undergo further reduction to form other reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives patsnap.comnih.govnih.gov. These intermediates are also highly cytotoxic and can react with various cellular macromolecules, most notably DNA patsnap.comoup.com. The reactivity of these intermediates is central to the drug's ability to induce cellular damage and kill the target organism patsnap.comnih.gov. Under aerobic conditions, the nitro radical anion can be re-oxidized back to the parent compound in a "futile cycle," which limits the drug's activity in aerobic environments and contributes to its selective toxicity oup.comnih.govoup.com.

DNA-Targeted Mechanisms

The primary target of the reactive intermediates generated from metronidazole activation is microbial DNA. The interaction of these intermediates with DNA leads to significant damage, disrupting its structure and function, which ultimately results in cell death.

DNA Adduct Formation and Intercalation

The reactive nitroso and hydroxylamine intermediates produced during metronidazole reduction can covalently bind to DNA, forming DNA adducts patsnap.comnih.gov. These adducts disrupt the normal structure of DNA and can interfere with essential cellular processes such as replication and transcription patsnap.comnih.govnih.gov. Research has shown that reduced metronidazole can form an unstable adduct with guanosine (B1672433) nih.gov. While the direct interaction of metronidazole with DNA can be complex, with some studies suggesting an electrostatic mode of interaction, the formation of covalent adducts by its reactive metabolites is a key mechanism of its genotoxicity nih.govbohrium.com.

Some reports also suggest that metronidazole or its derivatives may act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix patsnap.comacs.org. This intercalation can cause a conformational change in the DNA, leading to unwinding and elongation of the helix, which can disrupt DNA-protein interactions and inhibit DNA function patsnap.com.

DNA Strand Breakage and Helix Destabilization

A major consequence of the interaction of activated metronidazole with DNA is the induction of strand breaks nih.govnih.govdrugs.com. Both single and double-strand breaks have been observed in cells treated with metronidazole nih.govnih.govresearchgate.net. These breaks compromise the integrity of the genome and can be lethal to the cell if not repaired nih.govresearchgate.netresearchgate.net. The formation of DNA strand breaks is thought to be a direct result of the attack by the reactive nitro radical anions and other intermediates on the deoxyribose-phosphate backbone of DNA nih.govdrugs.comresearchgate.net.

This damage leads to a loss of the helical structure of DNA, a phenomenon known as helix destabilization nih.govpatsnap.comdrugs.com. The disruption of the DNA helix further impairs DNA replication and transcription, contributing to the bactericidal effect of the drug youtube.comnih.govdrugs.com. The extent of DNA damage is often dependent on the concentration of metronidazole and the duration of exposure nih.gov.

| DNA-Targeted Mechanism | Description | Consequence |

| DNA Adduct Formation | Covalent binding of reactive metronidazole metabolites to DNA bases. | Disruption of DNA structure, interference with replication and transcription patsnap.comnih.gov. |

| DNA Intercalation | Insertion of metronidazole or its derivatives between DNA base pairs. | Unwinding and elongation of the DNA helix, disruption of DNA-protein interactions patsnap.comacs.org. |

| DNA Strand Breakage | Induction of single and double-strand breaks in the DNA backbone. | Loss of genomic integrity, inhibition of DNA replication nih.govnih.govdrugs.com. |

| Helix Destabilization | Disruption of the normal helical structure of DNA. | Impaired DNA function and replication nih.govpatsnap.comdrugs.com. |

Inhibition of Nucleic Acid Synthesis and Replication

Metronidazole phosphate (B84403), a prodrug, is hydrolyzed in the body to its active form, metronidazole. The primary antimicrobial action of metronidazole is centered on the disruption of nucleic acid synthesis in anaerobic bacteria and protozoa. This process is initiated when metronidazole diffuses into the microorganism and is subsequently activated through a reduction of its nitro group. This reduction is a critical step, catalyzed by low-redox-potential electron transport proteins, such as ferredoxin or flavodoxin, which are abundant in anaerobic organisms. phcog.comphcog.compatsnap.com

The reduction of metronidazole generates a highly reactive nitroso free radical. patsnap.com This cytotoxic intermediate is the key effector molecule that interacts directly with the microbial DNA. The binding of the nitroso radical to DNA leads to a loss of the helical structure, destabilization, and the induction of strand breaks. patsnap.com This extensive damage to the DNA template effectively inhibits nucleic acid synthesis and replication, processes vital for cell survival and proliferation. patsnap.com Consequently, the microorganism is unable to replicate its genetic material or transcribe essential proteins, leading to cell death. patsnap.com Studies on Bacteroides fragilis have shown that DNA synthesis is immediately halted upon exposure to metronidazole, while RNA and protein synthesis may continue for a short period before ceasing. phcog.com

The selective toxicity of metronidazole towards anaerobic and microaerophilic organisms is a direct consequence of this activation mechanism. Aerobic cells lack the low-redox-potential proteins necessary to efficiently reduce the metronidazole prodrug, thus the toxic free radical is not generated, and their DNA remains unharmed. patsnap.com

Indirect Perturbation of DNA Repair Systems

While metronidazole's primary action involves direct DNA damage, its efficacy is also linked to an indirect perturbation of the target organism's DNA repair systems. The drug's mechanism does not appear to involve the direct inhibition of DNA repair enzymes. Instead, the extensive DNA damage caused by the metronidazole-derived cytotoxic intermediates can overwhelm the cell's capacity for repair.

Research has demonstrated that microorganisms with compromised DNA repair mechanisms exhibit increased susceptibility to metronidazole. For instance, mutants of Escherichia coli that are deficient in key components of the DNA repair system, such as RecA and UvrB, show a heightened sensitivity to the bactericidal effects of metronidazole compared to their wild-type counterparts. This suggests that a fully functional DNA repair system is crucial for surviving exposure to the drug.

The damage inflicted by metronidazole's reactive intermediates appears to be recognized and processed by the cell's standard repair pathways. However, the sheer volume of lesions, including single and double-strand breaks, can saturate these systems. This leads to an accumulation of un-repaired DNA damage, which ultimately triggers cell death. Therefore, metronidazole's effectiveness is a dual-pronged assault: inducing massive DNA damage while simultaneously leveraging the inherent limitations of the organism's ability to repair that damage.

Cellular and Subcellular Perturbations

Induction of Oxidative and Nitrosative Stress

The biochemical activation of metronidazole is intrinsically linked to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to significant oxidative and nitrosative stress within the target cell. In the microaerophilic or anaerobic environment of the pathogen, the reduction of metronidazole's nitro group to a nitroradical anion is a key step. researchgate.net

While this radical can directly damage DNA, it can also participate in a "futile cycling" reaction in the presence of oxygen. In this process, the nitroradical transfers an electron to molecular oxygen, regenerating the parent metronidazole molecule and concurrently producing a superoxide (B77818) anion (O₂⁻). researchgate.net This superoxide anion is a primary ROS, which can lead to the formation of other damaging species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). This cascade of ROS production disrupts the cell's redox homeostasis, causing widespread damage to lipids, proteins, and nucleic acids. researchgate.netdovepress.comnih.gov This induced oxidative stress is a significant contributor to the cytotoxic effects of the drug. dovepress.comnih.govresearchgate.net

The generation of RNS, leading to nitrosative stress, is also a consequence of metronidazole's activation. The reactive intermediates formed during the reduction of the nitro group can interact with other molecules in the cell, contributing to the pool of reactive nitrogen species. This dual assault of both oxidative and nitrosative stress creates a highly toxic intracellular environment that further compromises the pathogen's viability. dovepress.com

Depletion of Intracellular Thiol Levels

Metronidazole's mechanism of action also involves the significant depletion of intracellular non-protein thiols, which are crucial for maintaining the redox balance and defending against oxidative stress. In many organisms, glutathione (B108866) is the primary non-protein thiol. However, in some protozoa, such as Entamoeba histolytica, cysteine serves as the main low-molecular-weight thiol.

Studies have shown that treatment with metronidazole leads to a marked decrease in the levels of these free thiols within the cell. The reactive intermediates generated from metronidazole activation can form covalent adducts with the sulfhydryl groups of cysteine and other thiols. This process effectively sequesters these vital antioxidant molecules, rendering them unable to perform their protective functions.

The depletion of the intracellular thiol pool has several detrimental consequences for the pathogen. It weakens its antioxidant defenses, making it more susceptible to the oxidative stress induced by both the drug and its own metabolic processes. Furthermore, the loss of these thiols can disrupt the function of various enzymes and proteins that rely on sulfhydryl groups for their activity and structure. Research has demonstrated that supplementing with cysteine can counteract the toxicity of metronidazole in E. histolytytica, highlighting the critical role that thiol depletion plays in the drug's efficacy.

Inhibition of Adenosine (B11128) Triphosphate (ATP) Production in Protozoa

The reductive activation of metronidazole can interfere with the energy metabolism of protozoa, leading to a reduction in adenosine triphosphate (ATP) production. This effect is a consequence of the drug acting as an alternative electron sink, thereby disrupting the normal flow of electrons in the cell's energy-generating pathways.

In anaerobic protozoa, enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) are central to energy metabolism, transferring electrons to ferredoxin. nih.govresearchgate.net Reduced ferredoxin is a key molecule that donates electrons for various cellular processes, including ATP synthesis. When metronidazole is present, it competes with the natural electron acceptors. The reductive activation of the drug diverts electrons away from the pathways that lead to ATP production. researchgate.net

Enzyme Inhibition and Protein Interactions (e.g., Homoserine Kinase)

The reactive metabolites of metronidazole are known to form covalent adducts with a variety of cellular proteins, leading to enzyme inhibition and disruption of their functions. These interactions are not limited to DNA and contribute to the broad cytotoxicity of the drug. Among the proteins affected are those involved in redox regulation, such as thioredoxin reductase and thioredoxin peroxidase. researchgate.net By forming adducts with these enzymes, metronidazole's metabolites can cripple the cell's ability to manage oxidative stress, further exacerbating the damage. researchgate.net

A specific example of enzyme interaction is the potential inhibition of Homoserine Kinase (HSK). HSK is a crucial enzyme in the threonine biosynthesis pathway in bacteria like Enterococcus faecalis. phcog.comphcog.com Threonine is an essential amino acid, making its synthesis pathway a potential target for antimicrobial agents. Recent studies have explored the interaction between metronidazole and E. faecalis Homoserine Kinase (EfHSK). Using techniques such as fluorescence spectroscopy, molecular docking, and molecular dynamics simulations, researchers have demonstrated that metronidazole can bind to the catalytic site of EfHSK. phcog.comphcog.com

The docking studies revealed that metronidazole occupies the binding pocket of the enzyme, forming hydrogen bonds with key amino acid residues, such as Asn124 and Gly83, within the phosphate-binding loop. phcog.com This binding within the active site suggests that metronidazole could act as an inhibitor, potentially reducing the kinase activity of the enzyme and disrupting threonine synthesis. phcog.comphcog.com

Interactive Data Table: Key Molecular and Cellular Effects of Metronidazole

| Mechanism Category | Specific Effect | Key Molecular Players/Targets | Consequence for Pathogen |

|---|---|---|---|

| Nucleic Acid Synthesis | Inhibition of DNA Synthesis and Replication | DNA, Ferredoxin, Flavodoxin | DNA strand breakage, loss of helical structure, inhibition of replication and transcription, cell death. |

| DNA Repair | Indirect Perturbation | RecA, UvrB | Overwhelmed repair capacity, accumulation of lethal DNA damage. |

| Cellular Stress | Induction of Oxidative and Nitrosative Stress | Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS) | Damage to lipids, proteins, and DNA; disruption of redox homeostasis. |

| Cellular Defense | Depletion of Intracellular Thiols | Cysteine, Glutathione | Weakened antioxidant defense, increased susceptibility to oxidative damage. |

| Energy Metabolism | Inhibition of ATP Production | Pyruvate:ferredoxin oxidoreductase (PFOR) | Disruption of electron transport, diminished cellular energy supply. |

| Protein Function | Enzyme Inhibition and Protein Interactions | Homoserine Kinase, Thioredoxin Reductase | Disruption of essential metabolic pathways (e.g., amino acid synthesis) and redox regulation. |

Basis of Selectivity for Anaerobic Microorganisms

Metronidazole is a prodrug that requires intracellular reduction to exert its cytotoxic effects. nih.govoup.com Its remarkable selectivity for anaerobic microorganisms over aerobic host cells is not coincidental but is deeply rooted in the unique biochemical and physiological landscape of these organisms. patsnap.comnih.gov This selectivity is primarily governed by two interconnected factors: the profoundly low redox potential characteristic of anaerobic environments and the presence of specific enzymatic systems capable of efficiently reducing metronidazole's nitro group. nih.govnih.gov

Differential Redox Potentials in Anaerobic Environments

The activation of metronidazole is critically dependent on the intracellular redox potential of the organism. nih.gov Anaerobic and microaerophilic microbes maintain a significantly lower intracellular redox state compared to their aerobic counterparts. nih.gov This low-redox environment is a prerequisite for the reduction of the 5-nitro group of the imidazole (B134444) ring, a chemical group with a low redox potential of -415 mV. nih.gov

Metabolic pathways in anaerobic organisms, which are essential for their energy generation, operate at a very low redox potential and are capable of reducing metronidazole. nih.gov In stark contrast, aerobic cells lack these specific low-redox metabolic pathways, meaning they are unable to efficiently reduce the metronidazole molecule to its active, cytotoxic form. nih.gov

Furthermore, the presence of molecular oxygen in aerobic environments provides a protective mechanism against metronidazole's toxicity. If any nitro radical anion is formed, oxygen can readily accept the electron from this activated intermediate, regenerating the parent compound in a process known as "futile cycling". oup.com This futile cycle prevents the accumulation of the toxic metabolites necessary for antimicrobial action and can lead to the production of damaging oxygen radicals. oup.com Consequently, the high redox potential and the presence of oxygen in host tissues ensure that metronidazole remains largely in its inactive, non-toxic prodrug form, sparing the host's cells. patsnap.com

Specificity of Electron Transport Proteins and Nitroreductases

The reduction of metronidazole within anaerobic cells is not a spontaneous event but is catalyzed by specific proteins that are either unique to or highly active in these organisms. patsnap.comnih.gov The key players in this activation process are low-redox potential electron transport proteins, namely ferredoxin and flavodoxin. nih.govdrugbank.comnih.gov

In many anaerobic bacteria and protozoa, the enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR) plays a central role in energy metabolism by catalyzing the oxidative decarboxylation of pyruvate. oup.comnih.gov This reaction generates reduced ferredoxin, which possesses a sufficiently low redox potential to efficiently donate an electron to the nitro group of metronidazole. oup.comnih.gov This one-electron transfer initiates the formation of a highly reactive nitroso free radical, which is the ultimate cytotoxic agent that binds to and destabilizes the DNA helix, leading to strand breakage and cell death. patsnap.com

Beyond the PFOR-ferredoxin system, specific nitroreductases are also pivotal in the activation of metronidazole. nih.gov These enzymes can be broadly classified into oxygen-insensitive (Type I) and oxygen-sensitive (Type II) nitroreductases. oup.com For instance, in the microaerophilic pathogen Helicobacter pylori, an oxygen-insensitive NAD(P)H nitroreductase, encoded by the rdxA gene, is a key determinant of metronidazole susceptibility. nih.govnih.gov Loss-of-function mutations in genes like rdxA are a common mechanism of metronidazole resistance in this organism. nih.gov These specific enzymes catalyze the reduction of metronidazole, leading to the production of the toxic intermediates that are responsible for its antimicrobial activity. nih.govrsdjournal.org The absence or inactivity of these specific electron transport proteins and nitroreductases in aerobic host cells is the fundamental reason for the drug's selective toxicity. nih.gov

Interactive Data Table: Key Proteins in Metronidazole Activation

| Protein/Enzyme | Type | Role in Metronidazole Action | Organism Type |

| Pyruvate:Ferredoxin Oxidoreductase (PFOR) | Oxidoreductase | Generates reduced ferredoxin for drug activation oup.comnih.gov | Anaerobic Bacteria & Protozoa |

| Ferredoxin | Electron Transport Protein | Directly donates an electron to reduce metronidazole patsnap.comnih.gov | Anaerobic Bacteria & Protozoa |

| Flavodoxin | Electron Transport Protein | Alternative electron donor for metronidazole reduction nih.govdrugbank.com | Anaerobic Bacteria & Protozoa |

| RdxA | Nitroreductase (Type I) | Oxygen-insensitive reduction of metronidazole nih.govnih.gov | Helicobacter pylori |

Metabolic Pathways and Biotransformation Studies

Characterization of Metronidazole (B1676534) Metabolites

The metabolism of metronidazole results in the formation of both oxidative and reductive metabolites. These products are primarily formed through the modification of the side chains of the parent molecule and the fragmentation of its core imidazole (B134444) structure.

The two principal oxidative metabolites of metronidazole are a hydroxy metabolite and an acid metabolite. drugbank.comasm.org The major active metabolite is the hydroxy metabolite, chemically identified as 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole. drugbank.comwikipedia.org The acid metabolite is 2-methyl-5-nitroimidazole-1-acetic acid. asm.org

While the hydroxy metabolite exhibits significant antimicrobial activity, the acid metabolite is considerably less active. asm.orgnih.gov Studies have shown that the hydroxy metabolite's activity is approximately 65% of the parent drug's activity, and it can work in synergy with metronidazole against certain bacteria. nih.gov Both unchanged metronidazole and its 2-hydroxymethyl metabolite are found in plasma, with various metabolites, primarily products of side-chain oxidation and glucuronide conjugation, being excreted in the urine. drugbank.com

| Metabolite Name | Chemical Name | Relative Antimicrobial Activity |

|---|---|---|

| Hydroxy Metabolite | 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | Approximately 65% of metronidazole's activity nih.gov |

| Acid Metabolite | 2-methyl-5-nitroimidazole-1-acetic acid | Negligible asm.orgnih.gov |

The mechanism of action of metronidazole involves the reductive activation of its nitro group, which occurs under the low oxygen tension conditions characteristic of anaerobic organisms. oup.comnih.gov This reduction process leads to the formation of reactive intermediates that can cause fragmentation of the imidazole ring, resulting in cytotoxic products. oup.comnih.govoup.com

These toxic metabolites are responsible for the antimicrobial effect of the drug. Among the identified fragmentation products are N-(2-hydroxyethyl) oxamic acid and acetamide (B32628), which are believed to damage the DNA of susceptible organisms. drugbank.com It is this DNA damage that ultimately leads to cell death. patsnap.com The formation of these products is a key step in the drug's efficacy against anaerobic bacteria and protozoa. oup.compatsnap.com

Enzymology of Metronidazole Biotransformation

The biotransformation of metronidazole is catalyzed by a variety of enzymes, both in the human body and within target microorganisms. These enzymes are responsible for the oxidation, reduction, and detoxification of the drug.

In humans, the hepatic metabolism of metronidazole is primarily carried out by the cytochrome P450 (CYP) enzyme system. drugbank.com Specifically, the formation of the major active hydroxy metabolite is predominantly catalyzed by the CYP2A6 enzyme. nih.govplos.org This enzyme exhibits a high affinity for metronidazole, making it the key catalyst for the drug's 2-hydroxylation at therapeutic concentrations. nih.govnih.gov

The activity of CYP2A6 can vary significantly among individuals due to genetic polymorphisms, which can in turn affect the pharmacokinetics of metronidazole. nih.govpharmgkb.org While other CYP enzymes such as CYP3A4, CYP3A5, and CYP3A7 can also contribute to metronidazole hydroxylation, their role is considered minor compared to that of CYP2A6. nih.gov

| Enzyme | Role in Metronidazole Metabolism | Significance |

|---|---|---|

| CYP2A6 | Catalyzes the 2-hydroxylation of metronidazole to its major active metabolite. nih.govplos.org | High-affinity, primary enzyme at therapeutic concentrations. nih.govnih.gov Genetic variations can impact metabolism. nih.govpharmgkb.org |

| CYP3A4/5/7 | Contributes to metronidazole 2-hydroxylation. nih.gov | Catalyzes the reaction at a much lower rate than CYP2A6. nih.gov |

The antimicrobial activity of metronidazole is dependent on its bioreduction within the target anaerobic or microaerophilic microorganisms. patsnap.com This process is facilitated by enzymatic systems that have a sufficiently low redox potential to reduce the nitro group of the drug. oup.com Key enzymes involved in this reductive activation include pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) and ferredoxin. nih.govdovepress.com

Once inside the microbial cell, the nitro group of metronidazole is reduced by these enzymes to form nitroso radicals and other reactive intermediates. patsnap.com In some organisms, other enzymes like flavin enzyme thioredoxin reductase and nitroreductases can also play a role in the activation of metronidazole. dovepress.comscience.gov Detoxification of metronidazole can also occur, potentially through enzymes that fully reduce the drug to a non-toxic amino derivative, which may contribute to drug resistance. oup.comdovepress.com

In Vitro Metabolic Modeling

In vitro models are essential tools for studying the metabolic pathways of drugs like metronidazole. Human liver microsomes are frequently used to investigate the kinetics of metabolite formation and to identify the specific enzymes involved. nih.govbohrium.com Studies using these models have confirmed the biphasic kinetics of hydroxymetronidazole formation, indicating the involvement of at least two different enzymes. nih.gov

Furthermore, enzymatic models have been developed to simulate the reductive activation of metronidazole that occurs in microorganisms. For instance, the use of xanthine (B1682287) oxidase has been shown to produce concentrations of N-(2-hydroxyethyl)-oxamic acid and acetamide that are similar to those observed in in vivo studies. oup.com These in vitro systems provide a valuable platform for characterizing the metabolic fate of metronidazole and for understanding the mechanisms underlying its therapeutic effects and potential for drug interactions.

Liver Microsomal and Cytosolic Systems

Liver microsomal and cytosolic fractions are instrumental in studying the metabolism of xenobiotics. For metronidazole, these systems have revealed a complex interplay of enzymatic processes.

Studies using human liver microsomes have identified the formation of hydroxymetronidazole as the principal in vivo metabolite. The kinetics of this hydroxylation reaction suggest the involvement of at least two distinct enzymatic sites, characterized by different affinities for the substrate. The high-affinity site is responsible for more than 75% of the intrinsic clearance of the compound. nih.gov

Further investigations into the specific cytochrome P450 (CYP) isoforms responsible for this high-affinity hydroxylation have been conducted. A range of common CYP enzymes were examined for their contribution.

| CYP Isoform | Contribution to High-Affinity Hydroxylation |

|---|---|

| CYP1A2 | Not significant |

| CYP2C9 | Not significant |

| CYP2C10 | Not significant |

| CYP2D6 | Not significant |

| CYP2E1 | Not significant |

| CYP3A3 | Not significant |

In addition to oxidative metabolism, the reductive metabolism of metronidazole has been observed in aerobic liver microsomes. researchgate.netnih.gov This process, which is dependent on NADPH, leads to the formation of a nitro anion radical. Under aerobic conditions, this radical reacts with oxygen to regenerate the parent metronidazole molecule and produce superoxide (B77818). researchgate.net This "futile cycling" is a key aspect of the compound's mechanism of action. Under anaerobic conditions, it is believed that the anion radical undergoes further reduction to form a toxic intermediate. researchgate.net

Inhibition studies with various compounds have been performed to further characterize the enzymes involved in metronidazole hydroxylation. The results indicate a unique enzymatic profile, as many common inhibitors of CYP enzymes showed poor inhibition.

| Compound | Inhibitory Effect |

|---|---|

| Antipyrine | Poor inhibitor |

| Cimetidine | Poor inhibitor |

| Alpha-naphthoflavone | Poor inhibitor |

| Caffeine | Poor inhibitor |

| Theophylline | Poor inhibitor |

| Mephenytoin | Poor inhibitor |

| Tolbutamide | Poor inhibitor |

| Quinidine | Poor inhibitor |

| Acetone | Poor inhibitor |

| Nifedipine | Poor inhibitor |

| Propranolol (500 µM) | 70% inhibition |

| Phenacetin (B1679774) | Competitive inhibition (Ki of 4-5 µM) |

Interestingly, while phenacetin was found to be a competitive inhibitor of metronidazole hydroxylation, metronidazole did not inhibit the O-deethylation of phenacetin, suggesting a complex interaction with the enzyme active site. nih.gov

Recombinant Enzyme Expression Systems

Recombinant enzyme expression systems offer a more targeted approach to studying drug metabolism by allowing for the investigation of individual enzymes in isolation. These systems, which can be developed in hosts such as Escherichia coli, yeast, or mammalian cell lines (e.g., CHO, HEK), are used to express specific drug-metabolizing enzymes, such as cytochrome P450s.

For a compound like metronidazole phosphate (B84403), recombinant systems expressing individual human CYP450 enzymes would be invaluable for definitively identifying the specific isoform(s) responsible for its hydroxylation, a task that proved challenging using human liver microsomes alone. By incubating the compound with each recombinant enzyme individually, researchers can screen for metabolic activity and determine which enzymes are capable of metabolizing the drug.

While the available literature does not specify studies on metronidazole phosphate using a comprehensive panel of recombinant enzymes, the principles of this methodology are well-established in pharmaceutical research. Such studies would be the logical next step to resolve the ambiguities remaining from the liver microsomal studies.

Molecular Mechanisms of Resistance to Metronidazole

Intrinsic and Acquired Resistance Phenotypes

Bacterial resistance to antimicrobial agents can be broadly categorized as either intrinsic or acquired. umn.edu Intrinsic resistance is an innate characteristic of a bacterial species, encoded by genes that are naturally present. umn.edunih.gov This can be due to factors like the absence of a specific drug target or the inherent impermeability of the cell envelope. nih.govwikipedia.org In contrast, acquired resistance develops in previously susceptible bacteria through genetic mutations or the horizontal transfer of resistance genes. umn.edursdjournal.org

The activity of metronidazole (B1676534) is largely restricted to anaerobic microorganisms. This selectivity is due to the fact that the reductive activation of its nitro group, a critical step for its bactericidal effect, occurs efficiently only under low oxygen tension. nih.govuu.se Aerobic and facultative anaerobic bacteria are generally intrinsically resistant to metronidazole because, in the presence of oxygen, the drug's radical anion is rapidly reoxidized back to its parent compound, a "futile cycling" that prevents the accumulation of toxic metabolites. oup.com While some aerobic bacteria can inactivate metronidazole, this is not typically associated with a bactericidal effect against them. asm.orgnih.gov

In contrast, resistance in anaerobic bacteria, which are the primary targets of metronidazole, is a more complex phenomenon and can be either intrinsic or acquired. rsdjournal.org For example, most anaerobic Gram-negative rods are susceptible, while many anaerobic Gram-positive organisms exhibit inherent resistance. researchgate.net Acquired resistance in susceptible anaerobic species is a growing concern and involves specific genetic alterations. rsdjournal.orgnih.gov

Active Resistance Mechanisms

Active resistance to metronidazole involves specific cellular processes that prevent the drug from reaching its target or repair the damage it causes. These mechanisms include enzymatic inactivation of the drug, enhancement of DNA repair systems to counteract its effects, and active removal of the drug from the cell via efflux pumps.

Enzymatic Inactivation by Nitroreductases (e.g., Nitroreductase-2, Nim Proteins)

One of the primary mechanisms of metronidazole resistance is the enzymatic inactivation of the drug by a class of enzymes known as 5-nitroimidazole reductases, or Nim proteins. nih.gov These enzymes are believed to convert the 4- or 5-nitroimidazole group of metronidazole into a non-toxic 4- or 5-aminoimidazole. nih.govoup.com This conversion prevents the formation of the toxic nitroso radicals that are essential for metronidazole's bactericidal activity. nih.gov

The proposed mechanism involves the reduction of metronidazole's nitro group to a non-reactive amino group through the transfer of electrons, rendering the drug harmless to the bacterial cell. frontiersin.orgoup.com While Nim proteins are often referred to as nitroreductases, some research suggests their role might be more complex than direct detoxification, potentially involving the modulation of other metabolic pathways that affect drug activation. frontiersin.orgnih.gov However, their presence is strongly correlated with reduced susceptibility to metronidazole. oup.com

Nim proteins have been identified in a variety of anaerobic bacteria, most notably in species belonging to the Bacteroides fragilis group. nih.govresearchgate.net The expression of these proteins can range from being phenotypically silent to conferring low-level or high-level resistance to metronidazole. nih.gov

Table 1: Overview of Nim Proteins

| Property | Description |

|---|---|

| Function | Catalyze the reduction of the nitro group on metronidazole to a non-toxic amino group. |

| Mechanism | Prevents the formation of cytotoxic nitroso radicals required for antimicrobial activity. |

| Prevalence | Found in various anaerobic bacteria, particularly the Bacteroides fragilis group. |

| Genetic Basis | Encoded by the nim gene family. |

Enhanced DNA Repair Systems (e.g., RecA)

Metronidazole exerts its cytotoxic effect by causing significant damage to microbial DNA. nih.gov Consequently, bacteria that can efficiently repair this damage may exhibit resistance. An enhanced DNA repair system is a key mechanism of active resistance. The RecA protein, a central component of the DNA repair and SOS response pathways in bacteria, plays a crucial role in this process. nih.govnih.gov

Research has shown that the overexpression of a DNA repair protein can lead to increased metronidazole resistance. nih.gov In Bacteroides fragilis, a strain engineered to overexpress the RecA protein demonstrated increased resistance to metronidazole compared to the wild-type strain. nih.govnih.gov Conversely, a B. fragilis mutant lacking a functional recA gene was found to be more sensitive to the drug. nih.gov This highlights that bolstering the cell's capacity to repair DNA breaks induced by activated metronidazole is a viable strategy for survival and represents a distinct mechanism of drug resistance in this bacterium. nih.govnih.gov

Efflux Pump Mediated Resistance

Efflux pumps are transport proteins embedded in the cell membrane that actively expel a wide variety of substrates, including antibiotics, from the cell. asm.orgoup.com This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target and exerting its effect. nih.gov In several bacteria, active efflux has been identified as a contributor to metronidazole resistance. nih.govoup.com

In Helicobacter pylori, the contribution of efflux systems to antimicrobial susceptibility has been demonstrated. nih.gov Specifically, studies have identified TolC-like outer membrane proteins as components of efflux pumps that contribute to decreased susceptibility to metronidazole. nih.govnih.gov A mutant strain of H. pylori in which two TolC homologous genes (HP0605 and HP0971) were inactivated showed increased susceptibility to metronidazole, providing direct evidence for the role of these efflux systems in drug resistance. nih.gov The overexpression of genes that upregulate efflux pump activity is considered a factor that can contribute to metronidazole resistance. nih.govtandfonline.com

Genetic Determinants of Resistance

The ability of bacteria to resist metronidazole is fundamentally encoded in their genetic material. This can involve the acquisition of specific resistance genes, often on mobile genetic elements, or the occurrence of mutations in existing chromosomal genes that alter the cell's interaction with the drug.

nim Gene Family (5-nitroimidazole reductase)

The most well-documented genetic determinants specifically for metronidazole resistance are the nim genes. researchgate.net This gene family encodes the Nim proteins (5-nitroimidazole reductases) responsible for the enzymatic inactivation of the drug. nih.gov The nim genes are often located on mobile genetic elements such as plasmids and transposons, which facilitates their transfer between different bacteria and contributes to the spread of resistance. nih.govoup.com

To date, at least 11 distinct types of nim genes have been identified, designated nimA through nimK. nih.govresearchgate.net A novel variant, nimJ, was discovered in two multidrug-resistant clinical isolates of B. fragilis. nih.gov While primarily reported in the Bacteroides fragilis group, nim genes have also been found in a variety of other anaerobic genera, including both Gram-negative and Gram-positive bacteria. nih.govresearchgate.net The presence of a nim gene does not always result in clinically significant resistance, as their expression can be variable. nih.gov However, even low-level expression can allow for the more rapid selection of high-level resistance. frontiersin.org

Table 2: Known nim Gene Family Members

| Gene | First Described In |

|---|---|

| nimA-G | Bacteroides spp. |

| nimH | Bacteroides fragilis |

| nimI | Prevotella spp. |

| nimJ | Bacteroides fragilis |

| nimK | Various anaerobes |

Mutations in nitroreductase Genes (rdxA, frxA)

In some bacteria, particularly the microaerophilic pathogen Helicobacter pylori, resistance to metronidazole is not typically associated with nim genes but rather with mutations in genes encoding nitroreductases that are responsible for the reductive activation of the drug. asm.orguu.se Metronidazole is a prodrug that requires activation within the bacterial cell to become toxic. frontiersin.orgmdpi.com This activation is carried out by enzymes such as oxygen-insensitive NADPH nitroreductase (encoded by the rdxA gene) and NAD(P)H flavin oxidoreductase (encoded by the frxA gene). nih.govnih.gov

Loss-of-function mutations in rdxA and, to a lesser extent, frxA, are the primary cause of metronidazole resistance in H. pylori. frontiersin.orgmdpi.com These mutations prevent the activation of metronidazole, thus rendering the bacterium resistant. nih.gov The types of mutations observed are diverse and include:

Nonsense mutations: Introduction of a premature stop codon, leading to a truncated, non-functional protein. asm.orgresearchgate.net

Frameshift mutations: Insertions or deletions of nucleotides that alter the reading frame, typically resulting in a non-functional protein product. tandfonline.comresearchgate.net

Missense mutations: Nucleotide substitutions that result in a different amino acid, which can inactivate the enzyme. mdpi.comasm.org

While mutations in rdxA are considered the major contributor to high-level resistance, mutations in frxA can also confer resistance, and alterations in both genes can have an additive effect. nih.govasm.org It is important to note that not all mutations in these genes lead to resistance, and some resistant strains have been found without mutations in either gene, suggesting other mechanisms are also involved. nih.govnih.gov

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| Metronidazole phosphate (B84403) |

| Metronidazole |

| Acetyl-CoA |

| Pyruvate (B1213749) |

Promoter Mutations (e.g., PnimB)

A significant mechanism of metronidazole resistance, particularly in anaerobic bacteria like Clostridioides difficile, involves mutations in the promoter regions of nim genes. The nim genes encode 5-nitroimidazole reductases, which are believed to inactivate metronidazole by converting its nitro group into a non-toxic amine derivative. oup.comnih.gov While several nim genes (nimA to nimK) have been identified across various anaerobic genera, their expression is often crucial for conferring resistance. nih.govresearchgate.net

Recent research has identified a specific T-to-G point mutation in the -10 promoter region of the nimB gene, termed PnimBG, in most metronidazole-resistant C. difficile strains. nih.govbiorxiv.orgtandfonline.com This single nucleotide polymorphism results in the constitutive (continuous) transcription of nimB. nih.govbiorxiv.org The subsequent overexpression of the NimB protein, a heme-dependent flavin enzyme, leads to the degradation of nitroimidazoles like metronidazole into inactive amines, thereby conferring resistance. nih.govresearchgate.net

This resistance mechanism is described as "heme-dependent" because the NimB enzyme requires heme to function, and the resistance phenotype can often only be detected in laboratory susceptibility tests that use media supplemented with molecularly intact heme. nih.govresearchgate.netresearchgate.net Studies have shown that silencing or deleting the nimB gene in strains with the PnimBG mutation eliminates this resistance. nih.govbiorxiv.org Interestingly, the PnimBG mutation is often found to co-occur with mutations conferring resistance to other antibiotics, such as the Thr82Ile substitution in DNA gyrase that confers fluoroquinolone resistance, suggesting a co-selection or pandemic spread of multi-drug resistant strains. nih.govresearchgate.net

Table 1: Impact of PnimBG Promoter Mutation on nimB Gene and Metronidazole Resistance

| Feature | Description | Consequence | Reference |

| Mutation | T-to-G substitution in the -10 promoter region of the nimB gene. | Leads to the PnimBG promoter variant. | nih.govbiorxiv.org |

| Gene Expression | The PnimBG mutation drives constitutive transcription of the nimB gene. | Results in overexpression of the NimB enzyme. | nih.govmcmaster.ca |

| Enzyme Function | NimB is a heme-dependent flavin enzyme. | Degrades metronidazole into a non-toxic amine, inactivating the drug. | nih.govresearchgate.net |

| Resistance Phenotype | Heme-dependent metronidazole resistance. | The bacterium can survive in the presence of metronidazole when heme is available. | nih.govtandfonline.comresearchgate.net |

Alterations in Regulatory Genes (e.g., fur)

Alterations in global regulatory genes can also significantly impact metronidazole susceptibility. A key example is the ferric uptake regulator (fur) gene in the microaerophilic pathogen Helicobacter pylori. The Fur protein is a global transcriptional regulator that controls dozens of genes involved in iron homeostasis, acid response, and oxidative stress. nih.govnih.gov Unusually, the H. pylori Fur protein is active in both its iron-loaded (holo-Fur) and iron-free (apo-Fur) states, allowing it to regulate different sets of genes under varying cellular conditions. nih.govresearchgate.net

Point mutations in the fur gene can either increase or decrease resistance to metronidazole, demonstrating the gene's central role in the cellular environment that allows metronidazole to become active. nih.govresearchgate.net Since metronidazole is a prodrug that requires chemical reduction to become bactericidal, its efficacy is highly dependent on the cell's intracellular redox potential. nih.govresearchgate.net The Fur protein influences this redox state by regulating genes involved in redox control and oxidative stress defense. nih.gov

Studies have identified several critical domains in the Fur protein where mutations can alter metronidazole resistance:

N-terminal Arm: Substitutions in this unique ~10 residue arm, which is not present in typical Fur proteins, have been shown to increase metronidazole resistance. nih.govresearchgate.net

Metal Binding Pocket: Mutations in the residues responsible for binding iron generally decrease resistance, making the bacteria more susceptible to the drug than even a strain completely lacking the fur gene (Δfur). nih.govplos.org

Dimerization Domain: Nonsense mutations leading to a truncated protein without the C-terminal dimerization domain also result in decreased resistance. nih.govresearchgate.net

The varied effects of these mutations suggest that they alter metronidazole susceptibility by shifting the balance between Fur's competing regulatory activities (e.g., as apo-repressor vs. holo-repressor). nih.govresearchgate.net This shift changes the expression profile of genes that control the cellular redox potential, thereby affecting the rate at which metronidazole is activated or its toxic byproducts are eliminated. nih.govnih.gov

Table 2: Effects of Representative fur Gene Mutations on Metronidazole (Mtz) Resistance in H. pylori

| Mutation Location/Type | Example Mutation(s) | Effect on Mtz Resistance | Proposed Mechanism | Reference |

| N-terminal Arm | R3I | Increased Resistance | Alters the balance of Fur's competing activities, affecting cellular redox potential. | nih.govplos.org |

| Metal Binding Pocket | H97A, H99Y | Decreased Resistance (Sensitization) | Impairs iron-binding and holo-Fur functions, leading to a pro-oxidative state that enhances drug activation. | nih.govplos.org |

| Inter-domain Region | S73F | Increased Resistance | Affects the region between the DNA binding and dimerization domains, altering regulatory function. | nih.govplos.org |

| Nonsense Mutation | H99* (Stop Codon) | Decreased Resistance (Sensitization) | Results in a truncated protein lacking the C-terminal dimerization domain, impairing overall function. | nih.govplos.org |

Transcriptomic and Proteomic Analysis of Resistance Development

The development of metronidazole resistance is a multifaceted process that involves widespread changes in the transcriptome (the complete set of RNA transcripts) and the proteome (the entire set of proteins) of a microorganism. frontiersin.org These analyses provide a global view of the cellular response to metronidazole and the complex pathways that contribute to a resistant phenotype.

Transcriptomic Analysis: RNA sequencing (RNA-seq) of metronidazole-resistant and -sensitive strains has revealed significant differential gene expression across various organisms. mdpi.com A common theme is the alteration of metabolic pathways that are linked to drug activation.

Downregulation of Activating Enzymes: In many anaerobes and microaerophiles, resistance is associated with the downregulation of genes encoding enzymes that activate metronidazole. This includes hydrogenosomal enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin. mdpi.com In H. pylori, mutations leading to inactivation of the nitroreductases RdxA and FrxA are primary causes of resistance. asm.orgmdpi.com

Upregulation of Efflux Pumps: Comparative transcriptome analysis often identifies the upregulation of genes encoding ATP-binding cassette (ABC) transporters and other multidrug efflux pumps in resistant strains. mdpi.comresearchgate.net These pumps can actively remove the drug from the cell, preventing it from reaching its target.

Altered Metabolism and Stress Response: In C. difficile, transcriptomic studies of induced resistance showed differential expression of genes involved in peptidoglycan synthesis, efflux pumps, and the reductive action of metronidazole. nih.gov In Trichomonas vaginalis, resistant strains showed upregulation of potential stress response proteins and Na+-driven multidrug efflux pumps. researchgate.net In Giardia, transcriptomic changes in resistant lines were found to be heterogeneous and of low amplitude, suggesting that multiple, subtle pathways contribute to resistance. frontiersin.orgnih.gov

Proteomic Analysis: Proteomic studies, often using techniques like two-dimensional electrophoresis or quantitative mass spectrometry, complement transcriptomic data by showing changes at the protein level. These analyses have confirmed that metronidazole resistance is linked to complex shifts in cellular physiology, particularly in redox homeostasis and stress response. frontiersin.orgnih.gov

Changes in Redox and Stress Proteins: A core set of pathways involving oxidoreductases, oxidative stress response proteins, and DNA repair proteins are central to resistance in both bacteria and protozoa. frontiersin.orgdiva-portal.org In resistant H. pylori, proteomic analysis revealed downregulation of proteins involved in the reduction of ferredoxin and changes in the isoelectric point (pI) of key redox enzymes like thioredoxin reductase and superoxide (B77818) dismutase, indicating a significant shift in the intracellular redox state. asm.org

Metabolic Reprogramming: In Bacteroides fragilis, resistant mutants show significant changes in metabolic proteins, including the upregulation of lactate (B86563) dehydrogenase and downregulation of flavodoxin and PFOR, which are involved in the electron transfer reactions necessary for metronidazole activation. oup.comoup.com

Multifactorial Changes: In Giardia intestinalis, proteomic analysis confirms that resistance is multifactorial, with notable changes in proteins involved in oxidation-reduction processes and stress response systems. frontiersin.orgnih.govoup.com These complex changes often come with a fitness cost to the parasite, which may explain why high-level resistance is not more widespread despite decades of drug use. frontiersin.orgnih.gov

Advanced Analytical Methodologies for Metronidazole Phosphate and Derivatives

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of metronidazole (B1676534) and its derivatives from complex matrices. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique, though Gas Chromatography (GC) also finds applications for specific derivatives.

The development of a robust HPLC method involves a systematic optimization of various parameters to achieve efficient separation and reliable quantification. jptcp.com Validation is then performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method is fit for its intended purpose. jptcp.com

The selection and optimization of the stationary phase (column) and mobile phase are critical for achieving the desired chromatographic separation. jptcp.comoup.com

Column Chemistry : Reversed-phase columns are predominantly used for the analysis of metronidazole. jptcp.com The most common stationary phase is the C18 (octadecylsilyl) column, which provides excellent separation and resolution for the compound. jptcp.comjmpas.comakjournals.comekb.egjcsp.org.pk Other column chemistries such as C8 and phenyl are also utilized depending on the specific separation requirements. jptcp.comresearchgate.net

Mobile Phase Composition : The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. jptcp.com

Organic Solvents : Acetonitrile and methanol (B129727) are the most common organic modifiers used to control the retention and elution of metronidazole. jptcp.comwisdomlib.org

Aqueous Buffers : Phosphate (B84403) buffers, such as potassium dihydrogen phosphate, are frequently used to maintain a stable pH and improve peak shape. jptcp.comjmpas.comjcsp.org.pkwisdomlib.orgoup.com The concentration and pH of the buffer are key parameters that are optimized; for instance, pH values of 3.5, 4.5, and 4.7 have been reported in various methods. jmpas.comcore.ac.ukscholaris.ca

Elution Mode : Both isocratic elution (constant mobile phase composition) and gradient elution (variable mobile phase composition) can be employed. jptcp.comekb.eg Gradient elution may be necessary for separating metronidazole from other closely eluting compounds or impurities. jptcp.comoup.com

A summary of typical HPLC conditions is presented below.

| Parameter | Common Selections |

| Column Type | Reversed-Phase: C18, C8, Phenyl jptcp.comjmpas.comresearchgate.net |

| Mobile Phase (Organic) | Acetonitrile, Methanol jptcp.comwisdomlib.org |

| Mobile Phase (Aqueous) | Phosphate Buffer (e.g., KH₂PO₄) jmpas.comjcsp.org.pkoup.comwjpmr.com |

| pH Adjustment | Orthophosphoric Acid akjournals.comresearchgate.netakjournals.com |

| Elution Mode | Isocratic or Gradient jptcp.comekb.egoup.com |

Following chromatographic separation, a suitable detector is required for the quantification of metronidazole.

UV-Vis Detection : Ultraviolet-Visible (UV-Vis) detection is the most common modality due to its simplicity and robustness. jptcp.com The detection wavelength is typically set at or near the maximum absorption (λmax) of metronidazole to ensure high sensitivity and specificity. jptcp.com Commonly reported wavelengths include 320 nm, 318 nm, and 230 nm. jptcp.comjmpas.comekb.eg Other wavelengths such as 242 nm, 254 nm, and 290 nm have also been utilized. oup.comresearchgate.net

Fluorescence Detection : For enhanced sensitivity or selectivity, fluorescence detection can be considered as an alternative to UV-Vis. jptcp.com

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) offers superior selectivity and sensitivity, making it a powerful tool for analysis, especially in complex biological matrices. jptcp.com It allows for definitive identification based on the mass-to-charge ratio of the analyte.

Method validation is essential to demonstrate that the analytical procedure is reliable and accurate for its intended use. jptcp.com Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), and precision. jptcp.comresearchgate.net

Linearity : HPLC methods for metronidazole consistently demonstrate excellent linearity over a defined concentration range. ekb.egoup.comresearchgate.net Calibration curves typically yield a high correlation coefficient (r²), often greater than 0.999. ekb.egoup.comresearchgate.net Reported linear ranges vary, with examples including 0.2812 µg/mL to 18.0 µg/mL and 0.05 µg/mL to 30 µg/mL. jcsp.org.pkscholaris.ca

Limit of Detection (LOD) and Limit of Quantification (LOQ) : These parameters define the sensitivity of the method. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. akjournals.comcore.ac.uk Values are determined experimentally and can vary significantly based on the specific method and instrumentation.

Precision : The precision of an analytical method describes the closeness of repeated measurements. It is typically expressed as the relative standard deviation (%RSD). ekb.eg For metronidazole analysis, precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ekb.eg Validated methods show low %RSD values, often below 2%, indicating high precision. researchgate.netekb.eg

The table below summarizes representative validation parameters from various studies.

| Validation Parameter | Reported Values |

| Linearity (r²) | >0.999 ekb.egoup.comresearchgate.net |

| LOD | 0.02 - 1.31 µg/mL oup.comcore.ac.ukresearchgate.net |

| LOQ | 0.06 - 3.98 µg/mL oup.comcore.ac.uk |

| Precision (%RSD) | < 2% researchgate.netekb.eg |